molecular formula C16H22N2O3S B2699402 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide CAS No. 941871-51-8

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide

Cat. No. B2699402
M. Wt: 322.42
InChI Key: QFECBGDTELZGIJ-UHFFFAOYSA-N
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Description

“N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide” is a chemical compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide”.



Molecular Structure Analysis

The molecular structure of a compound can provide valuable information about its properties and potential applications. However, specific details about the molecular structure of “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide” are not readily available12.



Chemical Reactions Analysis

At this time, I couldn’t find specific information on the chemical reactions involving “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide”.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. However, specific details about the physical and chemical properties of “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide” are not readily available51.


Scientific Research Applications

Antimicrobial Activities

Some research focuses on the synthesis and evaluation of sulfonate derivatives, including quinolyl functional groups, for antimicrobial and antifungal activities. These studies reveal that certain compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The structural confirmation of these compounds relies on analytical and spectral data, indicating a potential research application of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide in developing antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Synthesis Methodologies

There's significant interest in the synthesis of 1,1-cyclopropane aminoketones and their conversion into 2-benzoyl quinolines, showcasing a methodological application of cyclopropane derivatives. This approach highlights the efficiency and yield of producing benzoyl quinolines, which are valuable in various chemical and pharmaceutical research contexts (Mao, Qu, Zhao, & Lin, 2012).

Biological Activity Intermediates

Studies also describe the intermolecular amidation of quinoline N-oxides with sulfonamides under metal-free conditions, producing N-(quinolin-2-yl)sulfonamides with satisfactory to excellent yields. This synthesis pathway suggests the utility of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide as an intermediate in creating compounds with potential biological activities (Yu, Yang, Zhang, Guo, Yamamoto, & Bao, 2017).

Safety And Hazards

Future Directions

The future directions of a compound’s research can provide insights into potential applications and areas of interest. However, specific details about the future directions of “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide” research are not readily available6.


Please note that the information provided is based on the data available and may not be complete or up-to-date. For more detailed information, you may want to consult a specialist or conduct further research.


properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-2-10-22(20,21)17-14-7-8-15-13(11-14)4-3-9-18(15)16(19)12-5-6-12/h7-8,11-12,17H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFECBGDTELZGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

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